

molecular weight and formula of [D-P-CL-Phe6,leu17]-vip tfa

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Compound of Interest

Compound Name: [D-P-CL-Phe6,leu17]-vip tfa

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Technical Guide: [D-p-Cl-Phe6, Leu17]-VIP TFA

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the Vasoactive Intestinal Peptide (VIP) receptor antagonist, [D-p-Cl-Phe6, Leu17]-VIP, supplied as a trifluoroacetate (TFA) salt. This peptide is a valuable tool for studying the physiological roles of VIP and its receptors.

Core Compound Information

[D-p-Cl-Phe6, Leu17]-VIP is a synthetic peptide analogue of VIP, modified to act as a competitive and selective antagonist at VIP receptors.^[1] It has been demonstrated to inhibit the binding of VIP to its receptors with a reported IC₅₀ value of 125.8 nM.^[1] Notably, this antagonist shows no significant activity at glucagon, secretin, or Growth Hormone-Releasing Factor (GRF) receptors, highlighting its specificity.^[1]

Physicochemical Properties

The following table summarizes the key molecular and chemical properties of the peptide and its common salt form.

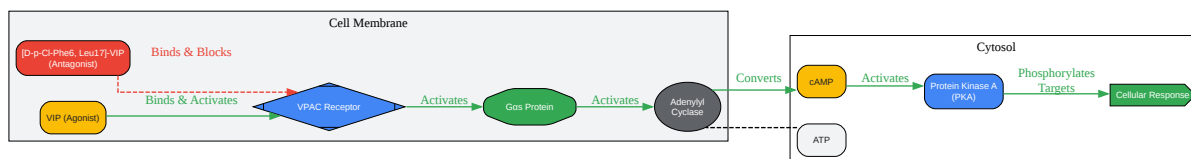
Property	[D-p-Cl-Phe6, Leu17]-VIP (Free Peptide)	[D-p-Cl-Phe6, Leu17]-VIP TFA Salt
Molecular Formula	C148H239ClN44O42	C150H240F3ClN44O44
Molecular Weight	3342.24 g/mol	3456.34 g/mol (Calculated)
Amino Acid Sequence	HSDAV(pCl-D- Phe)TDNYTRLRKQLAVKKYL NSILN-NH2	HSDAV(pCl-D- Phe)TDNYTRLRKQLAVKKYL NSILN-NH2

Mechanism of Action and Signaling Pathway

Vasoactive Intestinal Peptide (VIP) exerts its biological effects by binding to two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. These receptors are primarily coupled to the Gs alpha subunit (G α s).

Upon agonist (VIP) binding, the G α s subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream cellular proteins, leading to a physiological response, such as smooth muscle relaxation or modulation of immune cell function.

[D-p-Cl-Phe6, Leu17]-VIP acts as a competitive antagonist at these VPAC receptors. It binds to the receptor but does not elicit the conformational change necessary for G-protein activation. By occupying the binding site, it prevents the endogenous ligand, VIP, from binding and initiating the downstream signaling cascade.



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Figure 1. VIP Signaling Pathway and Antagonism.

Experimental Protocols

The characterization of [D-p-Cl-Phe6, Leu17]-VIP as a competitive antagonist typically involves two key types of experiments: competitive radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP production).

Competitive Radioligand Binding Assay

This assay determines the affinity of the antagonist for the VIP receptor by measuring its ability to compete with a radiolabeled VIP analogue for receptor binding.

Objective: To determine the inhibitory concentration (IC₅₀) of [D-p-Cl-Phe6, Leu17]-VIP.

Materials:

- Cell line or tissue homogenate expressing VPAC receptors (e.g., rat peritoneal macrophages).
- Radiolabeled VIP (e.g., [125I]-VIP).
- [D-p-Cl-Phe6, Leu17]-VIP TFA.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

- Wash buffer (ice-cold binding buffer).
- Glass fiber filters.
- Scintillation counter.

Methodology:

- Membrane Preparation: Prepare a membrane suspension from cells or tissues known to express VIP receptors. Determine the total protein concentration of the suspension.
- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
 - Total Binding: Membrane suspension + [125I]-VIP + binding buffer.
 - Non-specific Binding: Membrane suspension + [125I]-VIP + a high concentration of unlabeled VIP.
 - Competition: Membrane suspension + [125I]-VIP + serial dilutions of [D-p-CI-Phe6, Leu17]-VIP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the antagonist. Use a non-linear regression model to fit the data and determine the IC50 value.

Functional Antagonism Assay (cAMP Production)

This assay confirms that the antagonist not only binds to the receptor but also functionally blocks the downstream signaling cascade initiated by the agonist.

Objective: To demonstrate that [D-p-Cl-Phe6, Leu17]-VIP inhibits VIP-stimulated cAMP production.

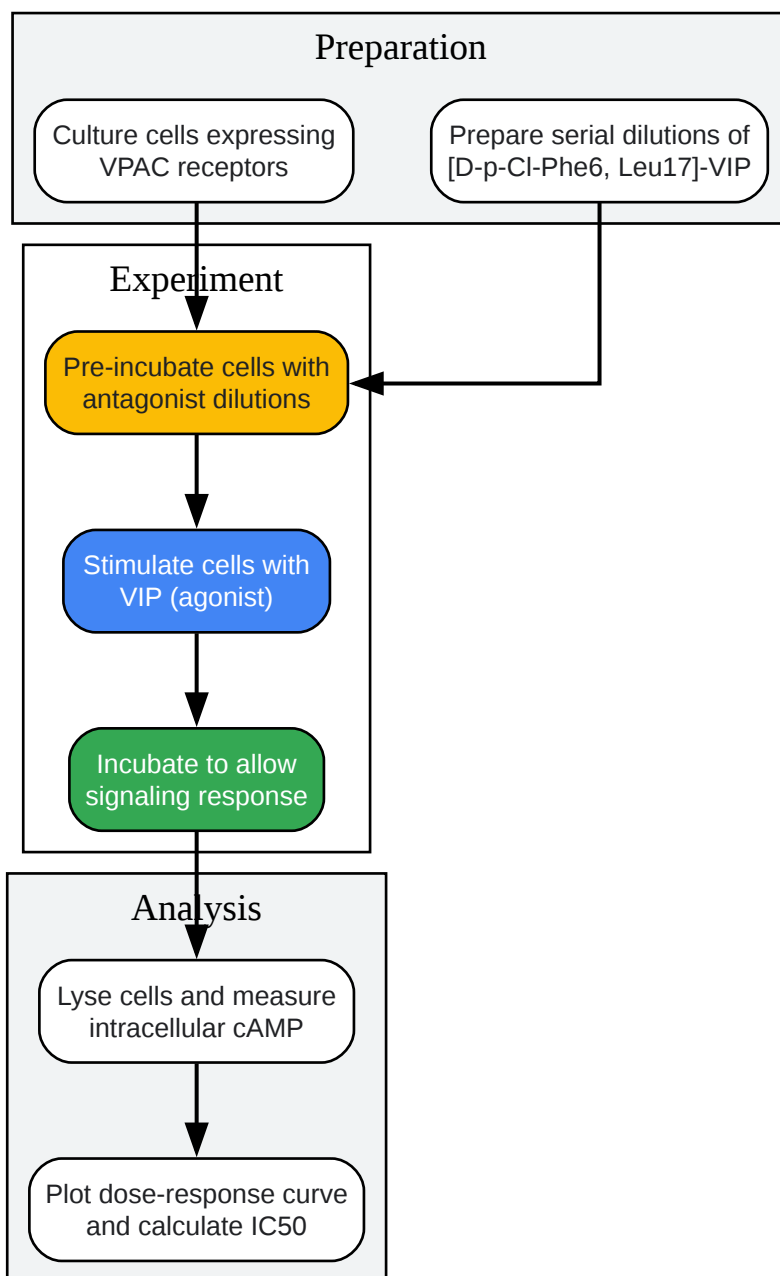
Materials:

- Intact cells expressing functional VPAC receptors.
- Vasoactive Intestinal Peptide (VIP).
- [D-p-Cl-Phe6, Leu17]-VIP TFA.
- Cell stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Methodology:

- Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to an appropriate confluency.
- Pre-incubation with Antagonist: Wash the cells and pre-incubate them with various concentrations of [D-p-Cl-Phe6, Leu17]-VIP or vehicle control for a set period (e.g., 15-30 minutes) at 37°C.
- Agonist Stimulation: Add VIP at a concentration known to elicit a submaximal response (e.g., its EC₅₀) to the wells. Also, include control wells with no VIP (basal) and wells with VIP but no antagonist (stimulated control).
- Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
- Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial assay kit, following the manufacturer's instructions.

- **Data Analysis:** Plot the cAMP concentration against the concentration of the antagonist. The results should show a dose-dependent inhibition of VIP-stimulated cAMP production. This can be used to calculate a functional IC₅₀.



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Figure 2. Workflow for a functional antagonism assay.

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References

- 1. Characterization of VIP receptor-effector system antagonists in rat and mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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